molecular formula C17H12N2O4 B5353424 5-nitro-N,N-diphenylfuran-2-carboxamide

5-nitro-N,N-diphenylfuran-2-carboxamide

Cat. No.: B5353424
M. Wt: 308.29 g/mol
InChI Key: XIUXZGPFLDEKMC-UHFFFAOYSA-N
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Description

5-nitro-N,N-diphenylfuran-2-carboxamide is a compound that belongs to the class of nitrofuran derivatives

Preparation Methods

The synthesis of 5-nitro-N,N-diphenylfuran-2-carboxamide typically involves the nitration of furan derivatives followed by amide formation. One common method involves the nitration of furfural using a mixture of nitric acid and acetic anhydride in the presence of sulfuric acid . The resulting nitrofuran derivative is then reacted with diphenylamine to form the desired carboxamide. Industrial production methods may involve similar steps but are optimized for higher yields and purity.

Chemical Reactions Analysis

5-nitro-N,N-diphenylfuran-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can undergo reduction reactions to form corresponding amines.

    Substitution: The nitro group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines and thiols.

Scientific Research Applications

5-nitro-N,N-diphenylfuran-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-nitro-N,N-diphenylfuran-2-carboxamide involves the interaction of its nitro group with biological molecules. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to the inhibition of essential biological processes. Molecular targets include enzymes involved in DNA replication and repair, as well as proteins involved in cellular metabolism .

Comparison with Similar Compounds

5-nitro-N,N-diphenylfuran-2-carboxamide can be compared with other nitrofuran derivatives such as 5-nitrofuran-2-carboxylic acid and 5-nitro-2-furaldehyde. These compounds share similar structural features but differ in their functional groups and biological activities. The uniqueness of this compound lies in its diphenylamine moiety, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

5-nitro-N,N-diphenylfuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O4/c20-17(15-11-12-16(23-15)19(21)22)18(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIUXZGPFLDEKMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)C3=CC=C(O3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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